molecular formula C12H15ClFN B7860034 N-(5-Chloro-2-fluorobenzyl)cyclopentanamine

N-(5-Chloro-2-fluorobenzyl)cyclopentanamine

Cat. No.: B7860034
M. Wt: 227.70 g/mol
InChI Key: IWBKBGMKXWQAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-fluorobenzyl)cyclopentanamine is a chemical compound characterized by its unique structure, which includes a cyclopentanamine core attached to a 5-chloro-2-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-fluorobenzyl)cyclopentanamine typically involves the following steps:

  • Preparation of 5-Chloro-2-fluorobenzylamine: This can be achieved through the reaction of 5-chloro-2-fluorobenzaldehyde with an amine source under reductive conditions.

  • Cyclopentanation: The resulting amine is then reacted with cyclopentanone in the presence of a reducing agent, such as sodium cyanoborohydride, to form the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(5-Chloro-2-fluorobenzyl)cyclopentanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Corresponding carboxylic acids or ketones.

  • Reduction Products: Reduced amines or alcohols.

  • Substitution Products: Derivatives with different functional groups on the benzyl ring.

Scientific Research Applications

N-(5-Chloro-2-fluorobenzyl)cyclopentanamine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the manufacturing of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(5-Chloro-2-fluorobenzyl)cyclopentanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

N-(5-Chloro-2-fluorobenzyl)cyclopentanamine is unique due to its specific structural features. Similar compounds include:

  • N-Cyclopentyl 5-bromo-2-fluorobenzylamine: Similar in structure but with a bromine atom instead of chlorine.

  • N-(5-Chloro-2-fluorobenzyl)benzene: A benzene derivative with a similar benzyl group.

These compounds share similarities in their core structures but differ in their substituents, leading to variations in their chemical properties and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

N-[(5-chloro-2-fluorophenyl)methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN/c13-10-5-6-12(14)9(7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBKBGMKXWQAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.